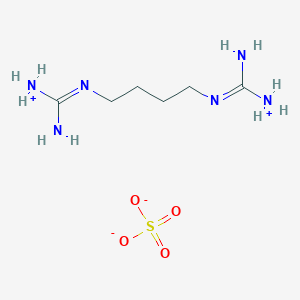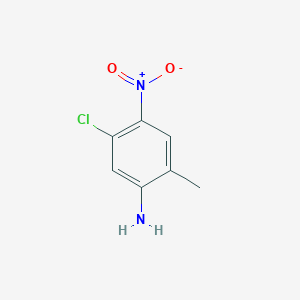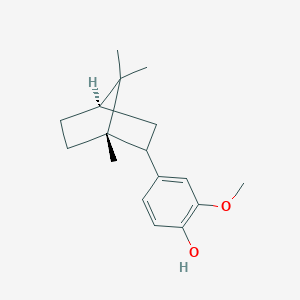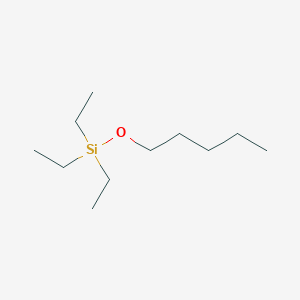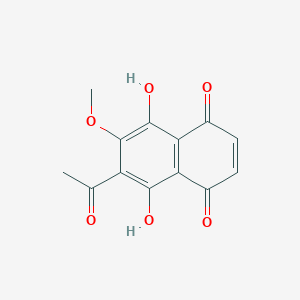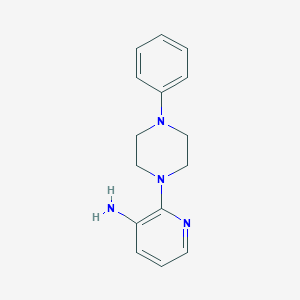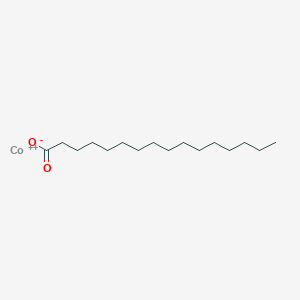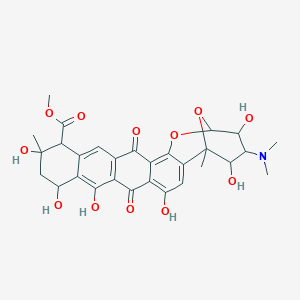
Nogalarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nogalarol is a natural product that possesses a unique structure and has shown promising biological activities. It is obtained from the bark of the Mexican tree Nogal americano (Juglans mollis). Nogalarol has been the subject of extensive research in recent years due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of Nogalarol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). Nogalarol has also been shown to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Nogalarol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Nogalarol has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nogalarol in lab experiments is its natural origin. It is obtained from a plant source and does not require complex chemical synthesis. However, one limitation is the difficulty in obtaining a sufficient amount of Nogalarol for large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Nogalarol. One direction is the development of new drugs based on the structure of Nogalarol. Another direction is the study of Nogalarol in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of Nogalarol and its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, Nogalarol is a natural product that possesses unique biological properties. It has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method of Nogalarol is complex, but its natural origin makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of Nogalarol and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Nogalarol is a complex process that involves several steps. The first step is the extraction of the bark from the Nogal americano tree. The bark is then dried and ground into a fine powder. The powder is then subjected to solvent extraction using a non-polar solvent such as hexane. The resulting extract is then subjected to column chromatography to isolate Nogalarol.
Aplicaciones Científicas De Investigación
Nogalarol has shown promising biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a potential candidate for the development of new drugs. Nogalarol has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
11052-70-3 |
|---|---|
Nombre del producto |
Nogalarol |
Fórmula molecular |
C29H31NO12 |
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
methyl 23-(dimethylamino)-4,8,10,12,22,24-hexahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C29H31NO12/c1-28(39)8-13(32)14-9(18(28)26(38)40-5)6-10-15(21(14)34)22(35)16-12(31)7-11-24(17(16)20(10)33)41-27-23(36)19(30(3)4)25(37)29(11,2)42-27/h6-7,13,18-19,23,25,27,31-32,34,36-37,39H,8H2,1-5H3 |
Clave InChI |
UEAXJNKEWITCAW-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
SMILES canónico |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




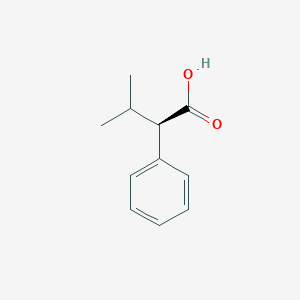
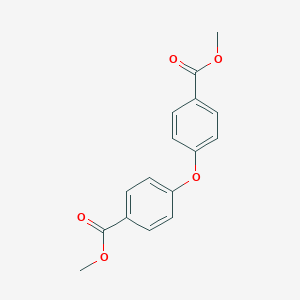
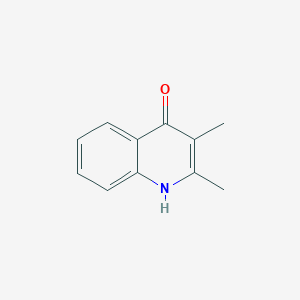

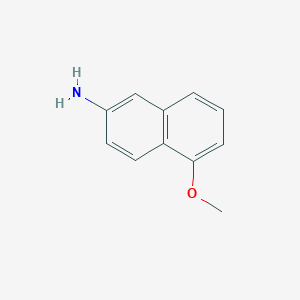
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
